6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole
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Overview
Description
5-(1H-indol-6-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an indole moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-6-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a methoxyphenyl-substituted nitrile oxide. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-6-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various electrophilic groups attached to the indole ring.
Scientific Research Applications
5-(1H-indol-6-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(1H-indol-6-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-(1H-indol-6-yl)-N-[(4-methoxyphenyl)methyl]oxamide: Another compound featuring an indole and methoxyphenyl group.
1-[((1H)-INDOL-6-YL)CARBONYL]-4-[(4-METHOXYPHENYL)SULPHONYL]PIPERAZINE: Contains similar functional groups but with different connectivity and additional sulfonyl and piperazine moieties.
Uniqueness
5-(1H-indol-6-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of an indole and oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13N3O2 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
5-(1H-indol-6-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13N3O2/c1-21-14-6-4-12(5-7-14)16-19-17(22-20-16)13-3-2-11-8-9-18-15(11)10-13/h2-10,18H,1H3 |
InChI Key |
JNRDQPCSSPHODU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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